3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid, also known as GSK-J1, is a potent and selective small-molecule inhibitor of histone demethylases. [] It specifically inhibits the activity of histone lysine demethylases JMJD3 and UTX, also known as KDM6B and KDM6A respectively. [] These enzymes play crucial roles in regulating gene expression by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and accessibility for transcription factors. [] Due to the critical role of histone methylation in numerous cellular processes, GSK-J1 is widely employed in scientific research to investigate the functional consequences of modulating histone methylation levels in various biological contexts.
While the provided articles don't offer a detailed synthesis protocol for GSK-J1, they hint at its likely origin through organic synthesis. [] As a small molecule, it is likely assembled from simpler precursors via a multi-step process involving the formation of carbon-carbon and carbon-nitrogen bonds. This could involve reactions like amide coupling, palladium-catalyzed cross-coupling, or heterocycle formation.
GSK-J1 functions by binding to the catalytic site of JMJD3 and UTX, thereby preventing these enzymes from interacting with their target histone substrates. [] This inhibition leads to an increase in the methylation levels of histone H3 lysine 27 (H3K27me2/3), a well-characterized histone mark associated with gene repression. [] By altering the epigenetic landscape, GSK-J1 can modulate the expression of a wide array of genes involved in cell proliferation, differentiation, inflammation, and other crucial cellular processes.
Epigenetics Research: GSK-J1 is an invaluable tool for investigating the role of histone demethylases in various cellular processes and disease models. [] It allows researchers to directly manipulate histone methylation levels and observe the downstream effects on gene expression, cell signaling pathways, and cellular phenotypes.
Cancer Biology: Due to the well-established role of epigenetic dysregulation in cancer development and progression, GSK-J1 has been extensively studied for its potential anticancer effects. [] It has shown promising results in preclinical models by inhibiting the growth and proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors.
Immunology and Inflammation: GSK-J1 has been implicated in regulating immune responses and inflammatory processes. [] Studies have demonstrated its ability to modulate the production of inflammatory cytokines and chemokines, suggesting its potential therapeutic application in inflammatory diseases.
Neuroscience: Emerging evidence suggests a role for histone methylation in regulating neuronal function and plasticity. [] GSK-J1 has been employed to investigate the involvement of histone demethylases in learning, memory, and neurodegenerative diseases.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: